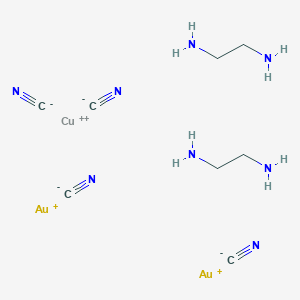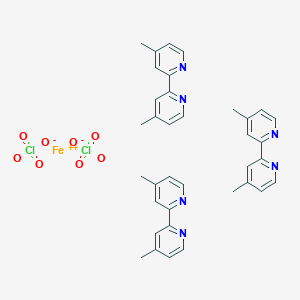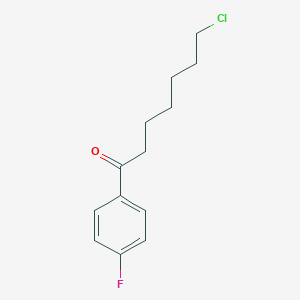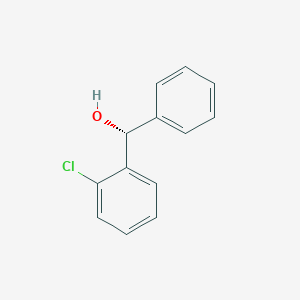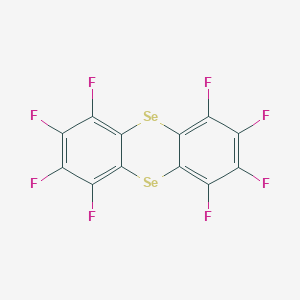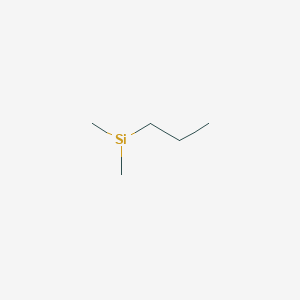
Undecyl isothiocyanate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isothiocyanates, including undecyl isothiocyanate, has been a subject of research. A recent advancement in the synthesis of isothiocyanates categorizes synthetic methods into three types based on the starting materials and functional groups: type A (derived from primary amines), type B (derived from other nitrogen functional groups), and type C (derived from non-nitrogen groups) . A novel method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Molecular Structure Analysis
The molecular structure of undecyl isothiocyanate is characterized by a chain of 11 carbon atoms attached to an isothiocyanate functional group (-N=C=S) . The structure of isothiocyanates can influence their lipophilicity and hydrophilicity, which in turn can affect their biological activities .Chemical Reactions Analysis
Isothiocyanates, including undecyl isothiocyanate, can react with various small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Wissenschaftliche Forschungsanwendungen
Isothiocyanates in Disease Prevention and Therapy
- Isothiocyanates, including undecyl isothiocyanate, have been explored for their disease preventive and therapeutic effects, especially in cellular and animal models. Research suggests their potential in mitigating a range of diseases, from cancer to autism, often derived from cruciferous vegetables like broccoli and watercress (Palliyaguru, Yuan, Kensler, & Fahey, 2018).
Antimicrobial Properties
- Studies have shown that isothiocyanates, including undecyl isothiocyanate, exhibit antimicrobial activities. For instance, they have been evaluated against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating effectiveness that varies depending on their chemical structure and concentration (Dias, Aires, & Saavedra, 2014).
Application in Organic Chemistry
- Isothiocyanates, including undecyl isothiocyanate, serve as valuable intermediates in organic synthesis. Their reactive nature makes them useful in constructing various chemical compounds with applications in agrochemistry, pharmaceuticals, and more (Lamberth, 2021).
Chemopreventive Effects
- Isothiocyanates have been extensively studied for their chemopreventive properties, particularly against cancer. They inhibit carcinogenesis through various mechanisms, including the induction of enzymes that detoxify carcinogens and the promotion of apoptosis in pre-cancerous cells (Hecht, 2000).
Nanotechnology Applications
- There's growing interest in using isothiocyanates, such as undecyl isothiocyanate, in nanotechnology. For example, their encapsulation in nanoparticles like chitosan can enhance their stability and solubility, increasing their potential for therapeutic applications (Uppal, Kaur, Kumar, Kaur, Shukla, & Mehta, 2018).
Safety And Hazards
Zukünftige Richtungen
Isothiocyanates, including undecyl isothiocyanate, have attracted the attention of biologists and chemists due to their various biological characteristics and their significance in synthetic chemistry . Future research may focus on further understanding the structure-activity relationship of isothiocyanate-tubulin interactions , the development of eco-friendly non-conventional extraction methods , and the exploration of their health benefits .
Eigenschaften
IUPAC Name |
1-isothiocyanatoundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NS/c1-2-3-4-5-6-7-8-9-10-11-13-12-14/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGGVVRPLBWNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172482 | |
| Record name | Undecyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Undecyl isothiocyanate | |
CAS RN |
19010-96-9 | |
| Record name | Undecyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19010-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019010969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)


